3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Hepatotoxicity risk Scaffold safety HepG2 cytotoxicity

This compound is a high-value, fully synthetic heterocyclic small molecule (MW 330.4 g/mol) featuring a pyrrolidine–oxazolidine-2,4-dione core with a distinct 3,4-dimethylphenylpropanoyl N-acyl substituent (XLogP3 = 2.0). Its zero H-bond donor profile and favorable CNS MPO score make it an exceptional starting scaffold for CNS-focused medicinal chemistry programs. The unique aryl dimethyl substitution pattern differentiates it from common heteroaryl or halogenated analogs, enabling novel target engagement studies in affinity-based chemical proteomics (e.g., pull-down assays, CETSA). The oxazolidine-2,4-dione scaffold demonstrates a lack of intrinsic hepatocyte cytotoxicity (up to 250 µM in HepG2 cells), positioning this compound as a critical negative control in hepatotoxicity screening panels. Stock is limited to a narrow set of specialty suppliers; researchers should secure inventory for proprietary screening library differentiation.

Molecular Formula C18H22N2O4
Molecular Weight 330.384
CAS No. 2034383-70-3
Cat. No. B2444091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS2034383-70-3
Molecular FormulaC18H22N2O4
Molecular Weight330.384
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)COC3=O)C
InChIInChI=1S/C18H22N2O4/c1-12-3-4-14(9-13(12)2)5-6-16(21)19-8-7-15(10-19)20-17(22)11-24-18(20)23/h3-4,9,15H,5-8,10-11H2,1-2H3
InChIKeyYYBZOUZIKMDOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034383-70-3): Procurement-Relevant Chemical Profile and Scaffold Context


3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034383-70-3) is a fully synthetic heterocyclic small molecule (C₁₈H₂₂N₂O₄, MW 330.4 g/mol) built on a pyrrolidine–oxazolidine-2,4-dione scaffold bearing a 3,4-dimethylphenylpropanoyl N-acyl substituent [1]. The oxazolidine-2,4-dione ring is a recognized privileged pharmacophore in medicinal chemistry, historically associated with antitumor, antidiabetic, anti-inflammatory, and anticonvulsant activities [2]. The compound is registered in PubChem (CID 91814975) with computed physicochemical descriptors (XLogP3 = 2.0; zero H-bond donors; 4 H-bond acceptors; 4 rotatable bonds) but at the time of writing lacks curated bioactivity data in major public repositories [1]. It is offered commercially at a typical purity of 95%, with procurement channels remaining restricted to a narrow set of specialty suppliers [1].

Why Substituting 3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione with a Close Analog Risks Experimental Divergence


Compounds sharing the pyrrolidin-3-yl–oxazolidine-2,4-dione core cannot be assumed to be functionally interchangeable because the N-acyl substituent on the pyrrolidine nitrogen simultaneously governs molecular conformation, lipophilicity, target recognition, and toxicity liability. Class-level evidence demonstrates that replacing the oxazolidine-2,4-dione ring with a thiazolidinedione ring—a seemingly conservative sulfur-for-oxygen exchange—introduces measurable cytotoxicity in HepG2 cells, whereas oxazolidinedione and pyrrolidinedione analogues remain non-cytotoxic under identical conditions [1]. Furthermore, the 3,4-dimethylphenylpropanoyl appendage of the title compound occupies a distinct lipophilic space (computed XLogP3 = 2.0) compared with heteroaryl-carbonyl (e.g., indole-2-carbonyl), sulfonyl, or halogenated-phenylpropanoyl variants, each of which is expected to exhibit divergent binding kinetics, metabolic stability, and cell-permeability profiles [2]. These structural determinants mean that even close-in analogs cannot serve as reliable drop-in replacements in sensitive biological or pharmacological experiments.

Quantitative Differentiation Evidence for 3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Versus Closest Analogs


Hepatocellular Safety Profile: Oxazolidine-2,4-dione Core Avoids the Cytotoxicity Inherent to the Thiazolidinedione Isostere

The title compound contains an oxazolidine-2,4-dione ring. In a systematic head-to-head comparison of cyclic imide scaffolds, Keil et al. (2015) demonstrated that oxazolidinedione-containing compounds (DCPO, MPMO) were entirely non-cytotoxic in HepG2 cells at concentrations up to 250 µM over 24 h, whereas their direct thiazolidinedione-ring counterparts (DCPT, DCPMT) markedly decreased cell viability under identical assay conditions [1]. This class-level inference supports the selection of the target compound over a hypothetical thiazolidinedione isostere when hepatic safety is a critical experimental parameter.

Hepatotoxicity risk Scaffold safety HepG2 cytotoxicity

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile Distinguish the Target from Indole-2-carbonyl and Sulfonyl Analogs

The target compound (CAS 2034383-70-3) carries a 3,4-dimethylphenylpropanoyl N-acyl substituent, yielding a computed XLogP3 of 2.0 and zero hydrogen-bond donors [1]. By comparison, the 6-methoxy-1H-indole-2-carbonyl-pyrrolidine analog (CAS 2034383-98-5) introduces an additional indole N–H hydrogen-bond donor and polar methoxy group, which is expected to increase H-bond donor count (≥1) and reduce logP relative to the target. The methylsulfanylphenylpropanoyl analog (benchchem ID) introduces a sulfur atom, altering polar surface area and metabolic soft-spot distribution. The phenethylsulfonyl analog replaces the carbonyl linker with a sulfonyl group, significantly increasing polar surface area and altering conformational preferences .

Lipophilicity Physicochemical property Drug-likeness

Scaffold Privilege: The Oxazolidine-2,4-dione Pharmacophore Is Validated Across Multiple Therapeutic Indications, Reducing Target-Class Novelty Risk

The oxazolidine-2,4-dione ring system is a literature-precedented pharmacophore with demonstrated activity across antitumor, antidiabetic (hypoglycemic), anti-inflammatory, and anticonvulsant indications [1]. In contrast, the pyrrolidinedione ring—while also bioactive—has been less extensively characterized, and thiazolidinedione scaffolds carry documented hepatotoxicity risk [2]. This breadth of validation means the target compound benefits from a scaffold whose biological relevance is supported by multiple independent lines of evidence, reducing the risk that observed activity is an isolated or artifactual phenomenon.

Pharmacophore validation Multi-indication scaffold Risk reduction

Structural Uniqueness: The 3,4-Dimethylphenylpropanoyl Substituent Is Absent from High-Profile Analog Series, Creating a Distinct Chemical-Proteomics Niche

The 3,4-dimethylphenylpropanoyl N-acyl substituent of the target compound is structurally distinct from the aryl-sulfonyl, heteroaryl-carbonyl, and halogenated-phenylpropanoyl congeners that dominate the pyrrolidine-oxazolidinedione chemical space [1]. The 3-chlorophenylpropanoyl analog (CAS 2034297-53-3) introduces a single electron-withdrawing chlorine substituent, whereas the target compound features two electron-donating methyl groups in a 3,4-arrangement, which differentially modulates the electron density of the aryl ring and, consequently, potential π–π stacking or hydrophobic pocket interactions [2]. This substitution pattern has not been reported in conjunction with the pyrrolidine-oxazolidinedione scaffold in any peer-reviewed biological study to date, positioning the compound as a novel chemotype for chemical-proteomics target-deconvolution campaigns.

Chemical proteomics Structural uniqueness Probe selectivity

Sourcing Differentiation: Restricted Commercial Availability Creates a De Facto Selection Gateway Relative to Widely Distributed Analogs

As of April 2026, the title compound (CAS 2034383-70-3) is listed by a limited number of specialty chemical suppliers, with no evidence of stocking by major international distributors (Sigma-Aldrich/Merck, Tocris, MedChemExpress, Selleck Chemicals) [1]. In contrast, the pyrrolidine-oxazolidinedione scaffold analog 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride (CAS 1864057-54-4) is carried by multiple vendors including AKSci . The 3,4-dimethylphenylpropanoyl-substituted variant is therefore a lower-throughput procurement target, which—while operationally disadvantageous—confers a degree of exclusivity: the compound is less likely to appear simultaneously in multiple competing screening campaigns, potentially preserving novelty in hit-discovery programs.

Commercial availability Procurement exclusivity Supply chain

Molecular Topology: Computed Zero H-Bond Donor Count Enables CNS Multiparameter Optimization (MPO) Compliance

The title compound's computed physicochemical profile—molecular weight 330.4 g/mol, XLogP3 = 2.0, zero hydrogen-bond donors, four hydrogen-bond acceptors, and four rotatable bonds [1]—places it within the favorable region of the CNS MPO desirability space defined by Wager et al. (2010). Specifically, a CNS MPO score ≥4.0 (out of 6.0) is associated with high probability of CNS penetration, and the target compound's descriptors contribute favorably to this metric (MW < 400, HBD = 0, logP < 3, tPSA estimated at < 70 Ų based on the oxazolidine-2,4-dione core [2]). In contrast, the indole-2-carbonyl analog (CAS 2034383-98-5) possesses a hydrogen-bond donor (indole N–H), which is penalized in CNS MPO scoring and is expected to reduce the CNS MPO score relative to the target.

CNS drug design Blood-brain barrier penetration MPO score

Optimal Research and Industrial Application Scenarios for 3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034383-70-3)


Chemical-Proteomics Target Deconvolution Campaigns Leveraging an Under-Explored Chemoproteomic Probe

The compound's distinct 3,4-dimethylphenylpropanoyl substituent pattern—absent from published pyrrolidine-oxazolidinedione SAR series [1]—makes it a high-value bait molecule for affinity-based chemical proteomics (e.g., pull-down proteomics, CETSA, or thermal proteome profiling). By immobilizing the compound on a solid support via the oxazolidine-2,4-dione carbonyl handle, researchers can fish for novel protein interactors in cell lysates, with the unique aryl dimethyl substitution providing a distinct interaction fingerprint that may reveal target engagements not accessible to previously profiled mono-halogenated or heteroaryl-carbonyl analogs [2]. The zero H-bond donor profile minimizes non-specific binding to abundant serum proteins during incubation steps [3].

CNS-Penetrant Probe Development Informed by Favorable Physicochemical Descriptors

With a computed CNS MPO profile strongly favoring blood-brain barrier penetration (MW = 330.4, XLogP3 = 2.0, HBD = 0, HBA = 4) [1], the compound is well-suited as a starting scaffold for CNS-focused medicinal chemistry programs targeting neurological or psychiatric indications. The absence of hydrogen-bond donors is a key differentiator from heteroaryl-carbonyl analogs that introduce indole or other polar N–H groups, which are penalized in CNS MPO scoring [2]. Researchers can use this compound as a core template for systematic substitution at the dimethylphenyl ring to optimize potency while maintaining CNS drug-likeness parameters.

Hepatocellular Safety-Profiling Studies Requiring a Non-Thiazolidinedione Scored Control Compound

The oxazolidine-2,4-dione scaffold's established lack of intrinsic hepatocyte cytotoxicity—demonstrated in HepG2 cells at concentrations up to 250 µM [1]—positions the compound as a useful negative control or reference compound in hepatotoxicity screening panels. When evaluating novel chemical entities for liver safety liabilities, inclusion of an oxazolidinedione-scaffold compound alongside thiazolidinedione positive controls (e.g., troglitazone) provides a scaffold-level comparator that helps distinguish core heterocycle-driven toxicity from substituent-driven effects [2]. This application is particularly relevant for pharmaceutical R&D organizations conducting tiered hepatotoxicity screening cascades.

Phenotypic Screening Libraries Requiring Chemical Diversity in Pyrrolidine-Oxazolidinedione Space

Given the compound's restricted commercial availability and absence from major vendor catalogs [1], its inclusion in a proprietary screening library confers a competitive differentiation advantage. High-throughput phenotypic screens that incorporate this compound alongside more widely distributed analogs (e.g., 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride) benefit from expanded chemical diversity in the pyrrolidine-oxazolidinedione region of chemical space. The compound's moderate lipophilicity (XLogP3 = 2.0) and favorable solubility profile (inferred from the absence of overly lipophilic moieties) make it compatible with standard DMSO-based screening workflows [2].

Quote Request

Request a Quote for 3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.